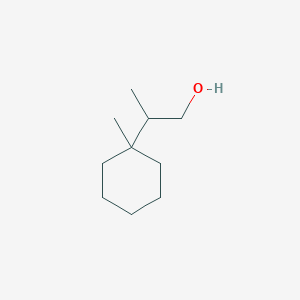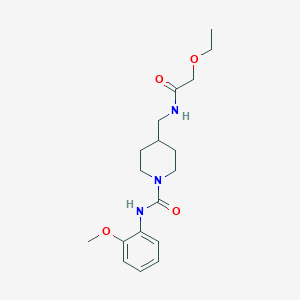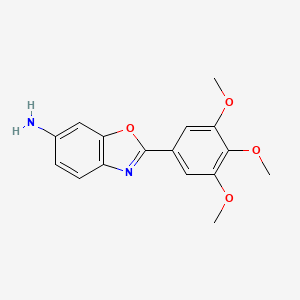![molecular formula C19H19N5O B2763023 4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile CAS No. 2380077-42-7](/img/structure/B2763023.png)
4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many biologically active compounds . The compound also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, like in many significant biomolecules such as DNA and RNA .
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Studies have shown that derivatives of pyrimidine, similar to the specified chemical, have been synthesized and evaluated as ligands for the histamine H4 receptor (H4R), suggesting potential for anti-inflammatory and antinociceptive activities. These compounds have shown promise in vitro and in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Materials Science
In materials science, pyridine and pyrimidine derivatives have been utilized in the synthesis of novel polyimides with pyridine moieties in their main chain. These materials exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance polymers (Wang et al., 2006).
Coordination Chemistry
In coordination chemistry, pyridine-based ligands with pendant nitrile groups have been synthesized and their complexes with platinum group metals studied. These complexes demonstrate unique structural features, which could be relevant for catalysis and materials science applications (Sairem et al., 2012).
Supramolecular Chemistry
Research in supramolecular chemistry has led to the development of bifunctional aromatic N-heterocycles, balancing hydrogen-bond donors and acceptors. These compounds, including pyridine-aminopyrimidine derivatives, have been synthesized and characterized, indicating potential applications in molecular recognition and assembly (Aakeröy et al., 2007).
Anticancer Research
Pyrimidine derivatives have been explored for their antiproliferative activity against various cancer cell lines, suggesting their utility in the development of new anticancer agents. The structure-activity relationship studies have highlighted the importance of the pyrimidine core for biological activity (Otmar et al., 2004).
Antibacterial Activity
Pyridine and pyrimidine compounds have also been synthesized for evaluation against bacterial strains, showcasing significant antibacterial activity. This research contributes to the development of new antimicrobial agents to combat resistant bacterial infections (Rostamizadeh et al., 2013).
Eigenschaften
IUPAC Name |
4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-18(22-12-21-13)23-8-16-10-24(11-17(16)9-23)19(25)15-4-2-14(7-20)3-5-15/h2-6,12,16-17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVOJLJKIIOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


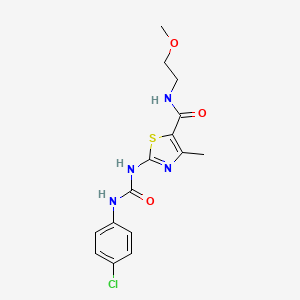
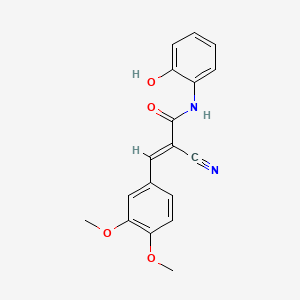
![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)
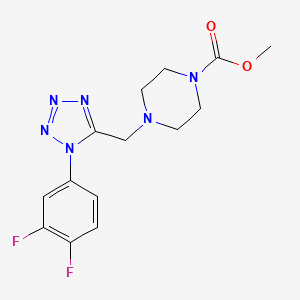
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)
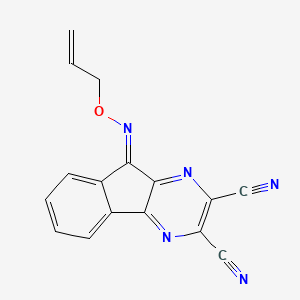
![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)
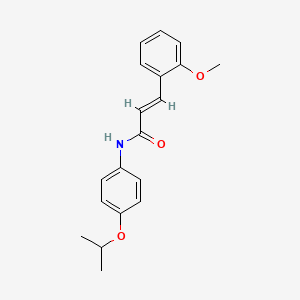
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)
